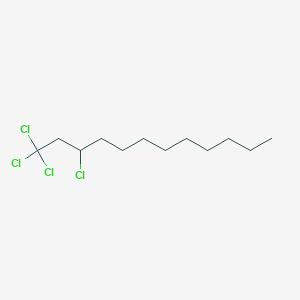

1,1,1,3-Tetrachlorododecane

Description

Properties

IUPAC Name |

1,1,1,3-tetrachlorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-11(13)10-12(14,15)16/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCCQTWYYJJJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697793 | |

| Record name | 1,1,1,3-Tetrachlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14983-60-9 | |

| Record name | 1,1,1,3-Tetrachlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master File: 1,1,1,3-Tetrachlorododecane

The following technical guide details the chemical properties, synthesis, and applications of 1,1,1,3-Tetrachlorododecane, structured for researchers and drug development professionals.

CAS Registry Number: 14983-60-9 Chemical Family: Telomers / Polychlorinated Alkanes Primary Application: Synthetic Intermediate, Lipophilic Linker, Analytical Standard[1][2]

Executive Summary: The Telomer Advantage

1,1,1,3-Tetrachlorododecane (TCD) is not merely a random chlorinated paraffin; it is a precise telomer formed by the regio-controlled addition of carbon tetrachloride to 1-undecene.[1] Unlike the complex mixtures found in industrial chlorinated paraffins (CPs), TCD offers a defined stereochemical and regiochemical architecture (CCl₃-CH₂-CHCl-R).[1]

For drug development professionals, TCD represents a "functionalizable hydrophobe."[1] It provides a 12-carbon lipophilic tail equipped with two distinct electrophilic sites: a chemically robust trichloromethyl group (C1) and a reactive secondary chloride (C3).[1] This duality allows for orthogonal functionalization—enabling the synthesis of surfactants, lipid-drug conjugates (LDCs), and modified fatty acids used in formulation science.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Data | Note |

| IUPAC Name | 1,1,1,3-Tetrachlorododecane | |

| Molecular Formula | C₁₂H₂₂Cl₄ | |

| Molecular Weight | 308.12 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | |

| Density | ~1.18 g/cm³ (Predicted) | Denser than water due to high Cl content.[1][2][3] |

| Boiling Point | ~160–165 °C at 10 mmHg | High vacuum required for distillation.[1] |

| LogP (Octanol/Water) | ~6.5 | Highly lipophilic; membrane permeable.[1] |

| Solubility | Soluble in organic solvents (DCM, Hexane, THF); Insoluble in water.[1] |

Molecular Architecture & Synthesis (Kharasch Addition)

The synthesis of TCD is a classic example of Atom Transfer Radical Addition (ATRA) , also known as the Kharasch addition.[1] This reaction is highly atom-economical, utilizing a transition metal catalyst to mediate the addition of CCl₄ across the terminal double bond of 1-undecene.[1]

Mechanism of Action

The reaction proceeds via a redox-catalytic cycle.[1] The metal catalyst (Mⁿ) abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical ([1]•CCl₃).[1][4][5] This electrophilic radical attacks the terminal carbon of 1-undecene.[1] The resulting secondary radical is then capped by a chlorine atom transferred from the metal complex (Mⁿ⁺¹-Cl), regenerating the catalyst.[1]

Figure 1: Catalytic cycle of the Kharasch addition yielding 1,1,1,3-Tetrachlorododecane.[1]

Experimental Protocol: Iron-Catalyzed Synthesis

Note: This protocol is adapted from standard procedures for 1,1,1,3-tetrachloroalkanes.[1]

-

Reagents: 1-Undecene (1.0 eq), Carbon Tetrachloride (4.0 eq - excess acts as solvent), Iron powder (1 mol%), Triethyl phosphite (P(OEt)₃, 2 mol%).[1]

-

Setup: Dry pressure tube or autoclave (to contain CCl₄ vapors).[1]

-

Procedure:

-

Workup:

Reactivity Matrix & Transformations

TCD possesses two "handles" for chemical modification.[1] The reactivity is governed by the electron-withdrawing nature of the trichloromethyl group.[1]

A. Acidic Hydrolysis: Synthesis of 3-Chlorododecanoic Acid

The -CCl₃ group can be hydrolyzed to a carboxylic acid (-COOH).[1] However, the presence of the β-chlorine (at C3) makes this sensitive.[1] Using concentrated sulfuric acid typically yields the α,β-unsaturated acid or the β-chloro acid depending on temperature.[1]

Reaction: CCl3-CH2-CHCl-R + 2H2O -> HOOC-CH2-CHCl-R + 3HCl

B. Dehydrochlorination: Vinylidene Chloride Formation

Under basic conditions, TCD undergoes elimination.[1] The most acidic protons are at C2 (flanked by CCl₃ and CHCl).[1]

-

Mild Base: Elimination of HCl to form 1,1-dichloro-1-dodecene-3-chloride .[1]

-

Strong Base: Formation of internal alkynes or conjugated dienes.[1]

C. Nucleophilic Substitution

The C3-chlorine is secondary and hindered by the bulky CCl₃ group.[1] S_N2 reactions are sluggish.[1] However, under forcing conditions with strong nucleophiles (e.g., sodium azide), the C3-azide can be formed, a precursor to amines.[1]

Figure 2: Divergent synthetic pathways from the TCD scaffold.

Applications in Drug Development[1][5][11]

Lipid-Drug Conjugates (LDCs)

The C12 chain of TCD mimics lauric acid.[1] By hydrolyzing TCD to 3-chlorododecanoic acid, researchers can attach this lipophilic tail to hydrophilic drugs (peptides, nucleosides) via an amide or ester bond.[1] The β-chlorine atom alters the metabolic stability of the lipid tail, potentially delaying beta-oxidation and extending the half-life of the conjugate.[1]

Bioisostere Scaffolds

The CCl3 group is a bulky, lipophilic moiety.[1] While often hydrolyzed, it can serve as a bioisostere for a t-butyl or CF3 group in early SAR (Structure-Activity Relationship) studies, provided the hydrolytic instability is managed.[1]

Analytical Reference Standards

In the analysis of Short-Chain Chlorinated Paraffins (SCCPs) —a class of persistent organic pollutants—TCD (C12) serves as a critical "Medium Chain" (MCCP) reference standard.[1] It allows analytical chemists to calibrate GC-MS instruments to distinguish between regulated C10-C13 mixtures and specific single-isomer congeners.[1]

References

-

Synthesis of Polychlorinated Alkanes (Kharasch Addition)

-

Reference Standard Data

-

Hydrolysis of 1,1,1-Trichloroalkanes

-

Toxicology of Chlorinated Paraffins

Sources

An In-Depth Technical Guide to the Kharasch Addition: Mechanism and Synthesis of 1,1,1,3-Tetrachlorododecane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kharasch addition, a cornerstone of free-radical chemistry, offers a powerful method for the anti-Markovnikov functionalization of alkenes. This guide provides a comprehensive exploration of the Kharasch addition mechanism, with a specific focus on the synthesis of 1,1,1,3-tetrachlorododecane from 1-dodecene and carbon tetrachloride. We will delve into the mechanistic intricacies, provide field-proven experimental insights, and present a detailed protocol for this transformation. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling a deeper understanding and proficient application of this important reaction.

Introduction: The Significance of the Kharasch Addition

First reported by Morris S. Kharasch, the Kharasch addition, also known as atom transfer radical addition (ATRA), is a free-radical chain reaction that involves the addition of a polyhalogenated alkane across a carbon-carbon double bond.[1] A key characteristic of this reaction is its anti-Markovnikov regioselectivity, where the trihalomethyl group adds to the less substituted carbon of the alkene, and the halogen atom adds to the more substituted carbon.[2] This outcome is in direct contrast to electrophilic additions and provides a valuable tool for accessing a diverse range of functionalized molecules.

The ability to form new carbon-carbon and carbon-halogen bonds in a single, regiocontrolled step makes the Kharasch addition a highly attractive transformation in organic synthesis. The resulting halogenated products are versatile intermediates that can be further elaborated into a variety of valuable compounds, including pharmaceuticals, agrochemicals, and materials.

This guide will focus on a specific application of the Kharasch addition: the reaction of 1-dodecene with carbon tetrachloride to form 1,1,1,3-tetrachlorododecane. This long-chain chlorinated alkane serves as an excellent model system to understand the nuances of the Kharasch addition involving non-activated, long-chain terminal alkenes.

The Core Mechanism: A Free-Radical Chain Process

The Kharasch addition of carbon tetrachloride to an alkene proceeds through a well-established free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[3][4]

2.1. Initiation: The Genesis of the Trichloromethyl Radical

The reaction is initiated by the formation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride. This can be achieved through several methods:

-

Thermal or Photochemical Initiation: In the absence of a catalyst, the reaction can be initiated by heat or UV light, which causes homolytic cleavage of the C-Cl bond in carbon tetrachloride. However, this method often requires high temperatures and can lead to side reactions.

-

Radical Initiators: More commonly, a radical initiator such as a peroxide (e.g., benzoyl peroxide, dibenzoyl peroxide) or an azo compound (e.g., azobisisobutyronitrile - AIBN) is used.[5][6] These initiators decompose upon heating to generate radicals, which then abstract a chlorine atom from carbon tetrachloride to produce the key trichloromethyl radical.

-

Metal Catalysis: Transition metal complexes, particularly those of copper and ruthenium, are highly effective catalysts for the Kharasch addition.[1][7] The metal catalyst facilitates the abstraction of a chlorine atom from carbon tetrachloride through a redox process, generating the trichloromethyl radical and a higher oxidation state metal-chloride species.

2.2. Propagation: The Chain Reaction Unfolds

Once the trichloromethyl radical is formed, it enters a self-sustaining cycle of two propagation steps:

-

Step 1: Addition to the Alkene: The electrophilic trichloromethyl radical adds to the electron-rich double bond of the alkene. This addition occurs at the terminal, less substituted carbon atom, leading to the formation of a more stable secondary radical on the adjacent carbon. This step dictates the anti-Markovnikov regiochemistry of the overall reaction.

-

Step 2: Halogen Atom Transfer: The resulting alkyl radical abstracts a chlorine atom from another molecule of carbon tetrachloride. This step yields the final product, 1,1,1,3-tetrachlorododecane, and regenerates a trichloromethyl radical, which can then participate in another cycle.

2.3. Termination: Concluding the Chain

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through various pathways, such as the combination of two trichloromethyl radicals, two alkyl radicals, or a trichloromethyl radical and an alkyl radical.

Below is a Graphviz diagram illustrating the free-radical chain mechanism of the Kharasch addition of carbon tetrachloride to 1-dodecene.

Caption: Free-radical chain mechanism of the Kharasch addition.

Experimental Protocol: Synthesis of 1,1,1,3-Tetrachlorododecane

The following protocol is a representative example for the synthesis of 1,1,1,3-tetrachlorododecane via a copper-catalyzed Kharasch addition. It is crucial to perform this reaction under an inert atmosphere to prevent side reactions caused by oxygen, which can act as a radical scavenger.

3.1. Reagents and Equipment

| Reagent/Equipment | Purpose |

| 1-Dodecene | Alkene substrate |

| Carbon Tetrachloride (CCl₄) | Reagent and solvent |

| Copper(I) Chloride (CuCl) | Catalyst |

| 2,2'-Bipyridine (bpy) | Ligand for the catalyst |

| Schlenk flask | Reaction vessel for inert atmosphere |

| Magnetic stirrer and stir bar | For mixing |

| Reflux condenser | To prevent solvent loss |

| Inert gas supply (Nitrogen or Argon) | To maintain an inert atmosphere |

| Standard glassware for workup | Separatory funnel, beakers, etc. |

| Rotary evaporator | For solvent removal |

| Silica gel | For column chromatography |

| Hexane, Ethyl Acetate | Solvents for chromatography |

3.2. Step-by-Step Procedure

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: To the Schlenk flask, add copper(I) chloride (e.g., 0.05 equivalents) and 2,2'-bipyridine (e.g., 0.05 equivalents).

-

Solvent and Reactant Addition: Add carbon tetrachloride, which serves as both a reagent and a solvent. Then, add 1-dodecene (1.0 equivalent) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of carbon tetrachloride is approximately 77 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like dichloromethane or diethyl ether and filter it through a pad of celite to remove the copper catalyst.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1,1,3-tetrachlorododecane.

3.3. Characterization

The structure of the purified product can be confirmed using standard spectroscopic techniques:

-

¹H NMR: Will show characteristic signals for the protons on the dodecyl chain, with a distinct downfield shift for the proton at the C-3 position adjacent to the chlorine atom.

-

¹³C NMR: Will show the expected number of carbon signals, including the signal for the CCl₃ group.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of 1,1,1,3-tetrachlorododecane, as well as characteristic fragmentation patterns.

The workflow for the synthesis and purification is visualized in the following diagram:

Caption: Experimental workflow for the synthesis of 1,1,1,3-tetrachlorododecane.

Causality and Self-Validation in the Protocol

-

Inert Atmosphere: The strict requirement for an inert atmosphere is a self-validating step. Oxygen is a diradical and can intercept the radical intermediates in the chain reaction, leading to undesired side products and lower yields. The successful formation of the desired product in high yield validates the exclusion of oxygen.

-

Catalyst and Ligand: The use of a copper(I) catalyst with a bipyridine ligand is a well-established system for atom transfer radical reactions. The ligand helps to solubilize the metal salt and modulates its redox potential, facilitating the reversible abstraction of the chlorine atom. The catalytic nature of the process means that only a substoichiometric amount is required.

-

Anti-Markovnikov Regioselectivity: The formation of the 1,1,1,3-tetrachloro isomer as the major product is a direct consequence of the radical mechanism. The addition of the •CCl₃ radical to the terminal carbon of 1-dodecene generates a more stable secondary radical intermediate. This inherent regioselectivity serves as an internal validation of the proposed mechanistic pathway.

-

Side Reactions - Telomerization: A potential side reaction in the Kharasch addition is telomerization, where the intermediate alkyl radical adds to another molecule of the alkene instead of abstracting a chlorine atom from carbon tetrachloride. This can be minimized by using a large excess of carbon tetrachloride relative to the alkene, which favors the halogen atom transfer step.

Data Presentation

| Parameter | Expected Value/Observation |

| Yield | 60-80% (may vary with catalyst and conditions) |

| Regioselectivity | >95% (1,1,1,3-tetrachlorododecane) |

| Key ¹H NMR Signals | Multiplet around 4.5 ppm (CHCl), Triplet around 3.3 ppm (CH₂CCl₃) |

| Key ¹³C NMR Signals | Signal around 95 ppm (CCl₃), Signal around 60 ppm (CHCl) |

| Major Side Product | Telomers |

Conclusion

The Kharasch addition is a robust and reliable method for the anti-Markovnikov addition of polyhalogenated compounds to alkenes. The synthesis of 1,1,1,3-tetrachlorododecane from 1-dodecene and carbon tetrachloride exemplifies the utility of this reaction for the functionalization of long-chain alkenes. A thorough understanding of the free-radical chain mechanism is crucial for optimizing reaction conditions and minimizing side reactions. The provided experimental protocol, grounded in established principles of atom transfer radical addition, offers a solid foundation for researchers to explore and utilize this powerful transformation in their synthetic endeavors.

References

- Chegg. (2020, November 4). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene.

- Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).

- ACS Publications. (2025, May 20). Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis. Journal of the American Chemical Society.

- ResearchGate. (2025, August 10). Purification and characterization of B-1,3-glucanase from Trichoderma harzianum BIO 10671.

- ResearchGate. (2025, August 6). Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ′ Ru(PPh3)(PR3)Cl Complexes.

- ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane.

- Google Patents. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.

- ResearchGate. (2025, August 6). The benzoyl peroxide initiated addition of carbon tetrachloride to olefins.

- MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).

- PubMed. (2021, June 18). Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C-N, C-O, and C-C Bond Formation from a Single Reaction Platform.

- YouTube. (2022, November 14). #Free Radical addition reaction of alkene With CCl4 in peroxide@ Veena Dixit Chemistry IIT jee.

- YouTube. (2015, December 2). Alkene Reaction Shortcuts and Products Overview by Leah Fisch.

- RSC Publishing. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.

- Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes.

- Testbook. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation.

- Chegg. (2022, November 13). The Kharasch reaction is a radical process in which carbon tetrachloride is added across an alkene.

- ResearchGate. Spectral data of synthesized compounds (1-11).

Sources

Technical Guide: Solubility & Physicochemical Profiling of 1,1,1,3-Tetrachlorododecane

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,1,1,3-Tetrachlorododecane , a specific polychlorinated alkane (PCA) congener often used as an internal standard in environmental analysis and organic synthesis.

Executive Summary & Chemical Architecture

1,1,1,3-Tetrachlorododecane (

-

CAS Number: 14983-60-9[1]

-

Molecular Weight: 308.12 g/mol

-

Primary Application: Internal standard for GC-MS analysis of Chlorinated Paraffins (CPs); intermediate in radical addition syntheses.

Structural Basis of Solubility

The molecule consists of a long lipophilic alkyl tail (

-

Non-Polar Tail: The 9-carbon alkyl chain drives solubility in aliphatic hydrocarbons (hexane, isooctane).

-

Polarizable Head: The tetrachloro-moiety introduces a dipole moment but no hydrogen bonding capability, ensuring high solubility in chlorinated solvents (DCM, chloroform) and moderate solubility in polar aprotic solvents (acetone).

-

Hydrophobicity: The complete absence of -OH or -NH groups renders it insoluble in water.

Solubility Matrix & Solvent Compatibility

The following data synthesizes experimental observations from standard preparation protocols and isolation methodologies.

Validated Solubility Table

| Solvent Class | Specific Solvent | Solubility Status | Experimental Context |

| Aliphatic Hydrocarbons | Isooctane (2,2,4-Trimethylpentane) | High (Standard) | Used commercially for analytical standards (e.g., 100 µg/mL). |

| n-Hexane | High | Standard extraction solvent for PCAs. | |

| Cyclohexane | High | Compatible; used in partitioning studies. | |

| Chlorinated Solvents | Dichloromethane (DCM) | Very High | Preferred solvent for synthesis workup and high-conc. stocks. |

| Chloroform | Very High | Excellent solvation due to "like-dissolves-like" interactions. | |

| Ethers | Diethyl Ether | High | Used in post-synthesis extraction phases. |

| MTBE | High | Alternative to ether in industrial extractions. | |

| Polar Aprotic | Acetone | Moderate to High | Soluble, but less stable for long-term storage due to volatility. |

| Polar Protic | Methanol | Low/Moderate | Soluble at low concentrations; often used as a modifier in LC. |

| Water | Insoluble | Immiscible. Forms a distinct organic layer (denser than water). |

Critical Insight: For analytical standards, Isooctane is the solvent of choice. It prevents trans-halogenation or degradation that might occur in reactive chlorinated solvents over time, while matching the volatility requirements for Gas Chromatography (GC) injection.

Experimental Protocols

Protocol A: Gravimetric Solubility Verification (Self-Validating)

This protocol determines if the solute reaches a target concentration (e.g., 10 mg/mL) for stock preparation.

-

Preparation: Weigh 10.0 mg of 1,1,1,3-Tetrachlorododecane into a 2 mL GC vial.

-

Solvent Addition: Add 1.0 mL of Isooctane (or target solvent).

-

Agitation: Vortex for 30 seconds at 2000 RPM.

-

Visual Validation:

-

Pass: Solution is clear, colorless, and free of particulates.

-

Fail: Turbidity, phase separation, or solid residue visible.

-

-

Centrifugation (Optional): Centrifuge at 5000 x g for 2 minutes to pellet any undissolved micro-particulates.

Protocol B: Isolation from Reaction Mixture (Synthesis Workup)

Context: Isolating the product after the Kharasch addition of

-

Quench: Cool the reaction mixture to room temperature.

-

Dilution: Dilute the crude mixture with Diethyl Ether or DCM (ratio 1:3 v/v).

-

Wash: Transfer to a separatory funnel. Wash 2x with distilled water to remove inorganic catalysts (e.g., Copper or Iron salts).

-

Drying: Collect the organic phase and dry over anhydrous

for 15 minutes. -

Concentration: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) at 40°C.

-

Result: A viscous, pale yellow oil (crude product) remains, ready for vacuum distillation.

Visualization of Physicochemical Logic

DOT Diagram 1: Solubility Logic & Decision Tree

This diagram illustrates the decision-making process for selecting a solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection based on chemical compatibility and intended workflow (Analysis vs. Extraction).

DOT Diagram 2: Synthesis & Isolation Workflow

Visualizing the Kharasch addition workflow where solubility principles dictate the isolation strategy.

Caption: Isolation workflow demonstrating the exploitation of differential solubility (Organic vs. Aqueous) to purify the target compound.

Safety & Handling

-

Hazards: As a polychlorinated alkane, treat as a potential carcinogen and environmental pollutant (marine pollutant).

-

PPE: Nitrile gloves are required. Latex is permeable to chlorinated solvents like DCM and should be avoided.

-

Disposal: All solutions must be disposed of as Halogenated Organic Waste . Do not pour down the drain.

References

-

Chiron AS. (n.d.). 1,1,1,3-Tetrachlorododecane Reference Standard. Chiron. Retrieved from [Link]

- Establishes isooctane as the commercial standard solvent.

-

Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947).[4] Addition of Carbon Tetrachloride and Chloroform to Olefins. Journal of the American Chemical Society.[4]

- Foundational text on the synthesis mechanism and workup of CCl4 adducts.

-

PubChem. (n.d.).[6] 1,1,1,3-Tetrachlorododecane Compound Summary. National Library of Medicine. Retrieved from [Link]

- Source for molecular weight and chemical identifiers.

- Muir, D., et al. (2000). Chlorinated paraffins in the environment. Reviews of Environmental Contamination and Toxicology.

Sources

- 1. 14983-60-9 CAS MSDS (1,1,1,3-TETRACHLORODODECANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. sites.ualberta.ca [sites.ualberta.ca]

- 3. Kharasch addition - Wikipedia [en.wikipedia.org]

- 4. Kharasch Addition | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. 1,1,1,3-Tetrachlorodecane | C10H18Cl4 | CID 44154637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability & Degradation Kinetics of 1,1,1,3-Tetrachlorododecane

Executive Summary

1,1,1,3-Tetrachlorododecane (C₁₂H₂₂Cl₄) is a specific polychlorinated alkane (PCA) synthesized via the Kharasch addition of carbon tetrachloride to 1-undecene. While chemically distinct, it falls under the structural classification of Medium-Chain Chlorinated Paraffins (MCCPs).

For researchers in drug development and synthetic chemistry, this molecule presents a dual character:

-

Valuable Intermediate: It serves as a precursor for functionalized long-chain fatty acids and amino acids via hydrolysis of the trichloromethyl group.

-

Thermodynamic Liability: The 1,1,1,3-tetrachloro motif is inherently susceptible to dehydrochlorination. The proximity of the electron-withdrawing trichloromethyl group (

) to the

This guide details the thermodynamic parameters governing this instability, the mechanistic pathways of degradation, and self-validating protocols for assessing its stability in pharmaceutical and industrial applications.

Molecular Identity & Synthesis Logic

The synthesis of 1,1,1,3-tetrachlorododecane is a textbook example of Atom Transfer Radical Addition (ATRA) , specifically the Kharasch addition.[1] Understanding this formation is critical to understanding its degradation, as the catalyst residues often accelerate decomposition.

-

Reactants: Carbon Tetrachloride (

) + 1-Undecene ( -

Catalyst: Transition metal complexes (typically

/ -

Mechanism: The metal catalyst abstracts a chlorine atom from

, generating a

Synthesis & Degradation Pathway Diagram

Caption: Figure 1. The Kharasch addition synthesis pathway and the competing thermal dehydrochlorination degradation pathway.

Thermodynamic Profile

Direct experimental calorimetric data for 1,1,1,3-tetrachlorododecane is sparse in open literature. The following values are estimated using Benson’s Group Additivity Method, a standard chemical engineering approach for predicting properties of organic compounds.

Estimated Thermodynamic Parameters (at 298 K)

| Parameter | Estimated Value | Significance |

| Enthalpy of Formation ( | Formation is exothermic; the molecule is energetically stable relative to elements but less stable than non-chlorinated alkanes. | |

| Gibbs Free Energy ( | Spontaneous formation from elements, but indicates potential reactivity. | |

| C-Cl Bond Dissociation Energy | Significantly lower than C-H ( | |

| Boiling Point (Predicted) | High boiling point, but likely decomposes (dehydrochlorinates) before boiling at atm pressure. |

The Driving Force of Instability

The thermodynamic instability is driven by the elimination of HCl .

-

Enthalpy (

): Endothermic ( -

Entropy (

): Highly Positive ( -

Gibbs Free Energy (

):-

At Room Temp (

): -

At Elevated Temp (

):

-

Thermal Degradation Mechanism

The primary failure mode for 1,1,1,3-tetrachlorododecane is Dehydrochlorination . This is not a random breakdown but a specific, chemically concerted or catalyzed process.

The "Zipper" Effect

While 1,1,1,3-tetrachlorododecane is relatively stable compared to polyvinyl chloride (PVC), it shares the "zipper" degradation characteristic if not stabilized.

-

Initiation: Loss of the first HCl molecule, typically involving the chemically labile chlorine at C3 and a hydrogen from C2 or C4. However, the 1,1,1-trichloro group activates the C2 hydrogen, often leading to 1,2-elimination to form a double bond conjugated with the dichloro group.

-

Catalysis by HCl: The evolved HCl is autocatalytic. It can protonate the alkene or interact with metal impurities (Fe residues from synthesis) to accelerate further elimination.

-

Catalysis by Lewis Acids: Residual iron catalyst (

) is a potent Lewis acid. It coordinates with the chlorine, weakening the C-Cl bond and drastically lowering the activation energy for elimination.

Key Insight for Researchers: If your sample of 1,1,1,3-tetrachlorododecane turns yellow or brown upon heating, it is due to the formation of conjugated polyene sequences (the "drying oil" effect) resulting from sequential HCl loss.

Experimental Protocols for Stability Assessment

To validate the quality and stability of 1,1,1,3-tetrachlorododecane for drug development or synthesis, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA) for Onset Determination

Objective: Determine the precise temperature where dehydrochlorination becomes kinetically significant.

-

Instrument: TGA (e.g., TA Instruments or Mettler Toledo).

-

Sample: 10–20 mg of 1,1,1,3-tetrachlorododecane.

-

Purge Gas: Nitrogen (

) at 50 mL/min (inert atmosphere prevents oxidation, isolating thermal elimination). -

Ramp:

from -

Analysis: Identify the

(temperature of 1% weight loss).-

Acceptance Criteria: For high-purity material,

should be

-

Protocol B: Isothermal HCl Evolution (The "Acid Test")

Objective: Quantify long-term stability under stress conditions (simulating storage or reaction conditions).

-

Setup: Heated reaction block with a nitrogen sweep gas bubbling through the sample, leading into a trap containing standardized NaOH solution with phenolphthalein.

-

Condition: Hold sample at

for 4 hours. -

Detection:

-

Method 1 (Titration): Back-titrate the NaOH trap with HCl to determine how much HCl was evolved.

-

Method 2 (pH Stat): Use an automatic titrator to maintain pH 7 in the trap, recording the volume of base added over time.

-

-

Self-Validation: Run a blank (no sample) and a positive control (PVC standard). The rate of HCl evolution (

) follows zero-order or pseudo-first-order kinetics depending on autocatalysis.

Experimental Workflow Diagram

Caption: Figure 2. Dual-protocol workflow for validating thermal stability: TGA for rapid screening and Isothermal Stress for kinetic degradation analysis.

Applications & Handling

In Drug Development

1,1,1,3-Tetrachlorododecane is rarely the API itself but is a critical synthetic intermediate .

-

Hydrolysis: The

group can be hydrolyzed to a carboxylic acid ( -

Lipid Tail Modification: The C12 chain allows for the attachment of a lipophilic tail to hydrophilic drug cores, enhancing bioavailability.

Stabilization Recommendations

If the compound is to be stored or subjected to heat:

-

Epoxidized Soybean Oil (ESO): Acts as an HCl scavenger.

-

Organotin Stabilizers: Prevent the "zipper" elimination (though use with caution in pharma applications due to toxicity).

-

Purification: Rigorous removal of Iron (Fe) residues post-synthesis is the single most effective stability enhancement. Pass the crude product through a silica or alumina plug to adsorb metal salts.

References

-

Synthesis & Mechanism (Kharasch Addition)

-

Thermodynamic Properties (Data Sources)

-

NIST Chemistry WebBook.[3] Thermophysical Properties of Chlorinated Alkanes.

-

-

Degradation Kinetics

- Barton, D. H. R., & Onyon, P. F. (1949).

-

Analytical Standards

- Chiron AS.

Sources

Literature review on atom transfer radical addition (ATRA) of CCl4 to alkenes

Executive Summary

Atom Transfer Radical Addition (ATRA), historically known as the Kharasch addition, represents a cornerstone methodology in halo-functionalization.[1] It enables the atom-economical formation of C–C and C–Cl bonds simultaneously across an alkene double bond. This guide provides a rigorous technical analysis of the ATRA of carbon tetrachloride (CCl₄) to alkenes, moving beyond basic textbook definitions to explore the kinetic controls, catalytic systems, and practical protocols required for high-yield synthesis in drug discovery and material science contexts.

Mechanistic Underpinnings

The ATRA of CCl₄ is not a simple addition; it is a delicate balance between addition and polymerization (ATRP). Success depends on managing the radical persistent effect and the rate of deactivation.

The Radical Chain & Catalytic Cycle

The mechanism operates via a redox-catalyzed radical chain. The catalyst (typically a transition metal M in oxidation state n) acts as a halogen atom carrier.[2]

-

Activation (Initiation): The metal catalyst reduces CCl₄ via Single Electron Transfer (SET), generating the trichloromethyl radical (

) and the oxidized metal-halide complex ( -

Addition (Propagation): The electrophilic

radical adds regioselectively to the alkene (typically at the terminal position) to form a carbon-centered adduct radical. -

Deactivation (Termination/Transfer): The adduct radical abstracts a chlorine atom from the oxidized metal complex (

), releasing the 1,1,1,3-tetrachloroalkane product and regenerating the active catalyst (

Critical Control Point: The rate of deactivation (

Figure 1: The catalytic cycle of ATRA showing the interplay between activation, addition, and deactivation steps.

Catalytic Systems: Comparative Analysis

The choice of catalyst dictates the reaction temperature, tolerance to oxygen, and purification burden.

| Feature | Copper (Cu) | Ruthenium (Ru) | Photoredox (Ir/Ru) |

| Active Species | Cu(I)/L complexes (e.g., CuCl/TPMA) | Ru(II) (e.g., CpRuCl(PPh₃)₂) | Excited State M |

| Mechanism | Inner-sphere electron transfer | Inner-sphere electron transfer | Outer-sphere SET |

| Advantages | Cheap; Tunable ligands; "Green" protocols available (ICAR). | High turnover frequency; Robust; Well-defined kinetics. | Mild (RT); Visible light driven; High functional group tolerance.[3] |

| Limitations | Requires solubility control; Removal of Cu traces. | Expensive metal; Higher temperatures often required. | Light penetration depth (scale-up); Expensive photocatalysts. |

| Key Reference | Pintauer & Matyjaszewski [1] | Severin [2] | Stephenson et al. [3] |

The "Green" Advantage: ARGET/ICAR ATRA

Traditional ATRA required stoichiometric amounts of metal or high catalyst loading (10-30 mol%). Modern protocols utilize Activators Regenerated by Electron Transfer (ARGET) . Here, a reducing agent (e.g., Ascorbic Acid, Tin(II)) is used to continuously regenerate the active low-oxidation state metal from the oxidized resting state. This allows catalyst loadings to drop to ppm levels (10–500 ppm), significantly simplifying purification.

Experimental Protocols

Protocol A: Copper-Catalyzed ARGET ATRA (Chemical Reductant)

Best for: Scalable synthesis, robust substrates, and minimizing metal waste.

Reagents:

-

Substrate: 1-Octene (1.0 equiv, 10 mmol)

-

Reagent: Carbon Tetrachloride (CCl₄) (3.0 equiv) – Excess suppresses polymerization.

-

Catalyst: CuCl₂ (0.01 equiv, 1 mol%)

-

Ligand: TPMA (Tris(2-pyridylmethyl)amine) (0.01 equiv)

-

Reducing Agent: Ascorbic Acid (Vitamin C) (0.05 equiv)

-

Solvent: Methanol/Toluene (1:1 v/v) or neat if reagents are miscible.

Step-by-Step Workflow:

-

Catalyst Prep: In a Schlenk flask, dissolve CuCl₂ and TPMA in the solvent mixture. The solution should turn blue/green (Cu(II) complex).

-

Addition: Add the alkene (1-octene) and CCl₄.

-

Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Oxygen inhibits radical chains.

-

Initiation: Add the Ascorbic Acid under a positive pressure of nitrogen.

-

Reaction: Seal the flask and heat to 60°C. Stir for 4–8 hours. The ascorbic acid slowly reduces Cu(II) to Cu(I), maintaining a low steady-state concentration of radicals.

-

Work-up: Cool to room temperature. Dilute with diethyl ether. Wash with water (to remove ascorbic acid/salts) and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Flash column chromatography (Hexanes/EtOAc) yields the 1,1,1,3-tetrachlorononane.

Protocol B: Visible-Light Photoredox ATRA

Best for: Thermally sensitive substrates and late-stage functionalization.

Reagents:

-

Substrate: Styrene derivative (1.0 equiv)

-

Reagent: CCl₄ (2.0 equiv) or BrCCl₃ (for bromo-trichloromethylation)

-

Photocatalyst:

-Ir(ppy)₃ (0.5 mol%) or Ru(bpy)₃Cl₂ -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

-

Setup: Charge a clear borosilicate vial with the alkene, CCl₄, and photocatalyst in MeCN.

-

Degassing: Sparge with Argon for 10 minutes.

-

Irradiation: Place the vial 2–5 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain ambient temperature.

-

Monitoring: Monitor via TLC or GC-MS. Reaction times are typically 2–12 hours depending on light intensity.

-

Work-up: Remove solvent under reduced pressure. Direct purification via silica gel chromatography.[4]

Figure 2: Decision matrix and workflow for selecting and executing the appropriate ATRA protocol.

Substrate Scope & Limitations

-

Terminal Alkenes (1-Octene, 1-Hexene): Excellent substrates. Regioselectivity is high (CCl₃ adds to the terminal carbon).

-

Styrenes: Highly reactive due to benzylic radical stabilization. Prone to polymerization; requires higher catalyst control or lower alkene concentration.

-

Electron-Deficient Alkenes (Acrylates): Challenging. The electrophilic

radical reacts slowly with electron-poor double bonds. Higher temperatures or specific Lewis acid additives may be required. -

Internal Alkenes: Lower reactivity due to steric hindrance.

Safety & Environmental Considerations

-

CCl₄ Toxicity: Carbon tetrachloride is a hepatotoxin and a controlled ozone-depleting substance. All reactions must be performed in a well-ventilated fume hood.

-

Alternatives: Consider using BrCCl₃ (bromotrichloromethane) if the specific chlorination is not mandatory, as the C-Br bond activates more easily, or sulfonyl chlorides (R-SO₂Cl) for similar mechanistic outcomes with lower toxicity.

References

-

Pintauer, T., & Matyjaszewski, K. (2005). Atom transfer radical addition and polymerization reactions catalyzed by ppm amounts of copper complexes.[5] Chemical Society Reviews, 37(6), 1087-1097. Link

-

Severin, K. (2006). Ruthenium Catalysts for the Kharasch Addition of Carbon Tetrachloride to Alkenes.[2][6] Current Organic Chemistry, 10(2), 217-224. Link

-

Wallentin, C. J., Nguyen, J. D., Finkbeiner, P., & Stephenson, C. R. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society, 134(21), 8875–8884. Link

-

Kharasch, M. S.,ensen, E. V., & Urry, W. H. (1947). The Addition of Carbon Tetrachloride and Chloroform to Olefins.[2] Science, 105(2728), 443-446. Link

-

Eckenhoff, W. T., & Pintauer, T. (2011). Copper Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions in the Presence of Environmentally Benign Ascorbic Acid as a Reducing Agent.[5] Dalton Transactions, 40(18), 4909-4917. Link

Sources

- 1. Kharasch-Type Haloalkylation of Alkenes by Photoinduced Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. Photo-induced catalytic halopyridylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. orbi.uliege.be [orbi.uliege.be]

Physicochemical Profiling of 1,1,1,3-Tetrachlorododecane: Synthesis, Characterization, and Application

Executive Summary & Chemical Context[1][2][3][4][5]

1,1,1,3-Tetrachlorododecane (CAS: N/A for specific isomer in common public registries; often categorized under Polychlorinated Alkanes or Chlorinated Paraffins) is a specific regioisomer formed via the radical addition of carbon tetrachloride (

In the context of drug development and environmental science, this molecule serves two critical roles:

-

Synthetic Intermediate: It is a precursor for

-dichloro fatty acids and amino acids via hydrolysis and substitution. -

Analytical Standard: It acts as a precise molecular weight marker for Medium Chain Chlorinated Paraffins (MCCPs), a class of compounds under intense regulatory scrutiny (REACH, EPA).

Unlike complex industrial mixtures of chlorinated paraffins, 1,1,1,3-tetrachlorododecane is a discrete chemical entity. This guide provides the physicochemical baseline required to handle, synthesize, and analyze this compound with high fidelity.

Physicochemical Properties[2][3][4][6][7][8][9][10][11]

The following data aggregates predicted values derived from QSAR (Quantitative Structure-Property Relationship) models and experimental trends observed in homologous Kharasch adducts (e.g., 1,1,1,3-tetrachlorooctane).

Table 1: Core Physical Specifications

| Property | Value (Experimental/Predicted) | Confidence | Context |

| Molecular Formula | High | Stoichiometric Adduct | |

| Molecular Weight | 308.11 g/mol | High | Isotope avg.[1] |

| Physical State | Viscous Liquid (at 20°C) | High | Colorless to pale yellow |

| Density | 1.12 ± 0.05 g/cm³ | Med-High | Denser than water; sinks. |

| Boiling Point (atm) | Decomposes | High | Elimination of HCl > 200°C |

| Boiling Point (vac) | 145 - 155 °C @ 2 mmHg | Med | Extrapolated from C10 homolog |

| Refractive Index ( | 1.485 - 1.495 | Med | Consistent with chloro-alkanes |

| LogP (Octanol/Water) | ~6.5 - 7.0 | High | Highly Lipophilic |

| Solubility | Soluble: Hexane, DCM, AcetoneInsoluble: Water | High | Hydrophobic nature |

Critical Technical Note: Do not attempt to distill this compound at atmospheric pressure. The presence of the

-chlorine relative to thegroup makes it susceptible to dehydrochlorination (loss of HCl) at temperatures exceeding 180°C, leading to the formation of trichlorinated alkenes.

Synthesis & Isolation Protocol (Self-Validating System)

To obtain 1,1,1,3-tetrachlorododecane for property verification, we utilize the Kharasch Addition . This reaction is atom-economical and serves as a self-validating system: the disappearance of the terminal alkene signal in NMR confirms reaction progress.

Mechanism: Redox-Catalyzed Radical Addition

The reaction proceeds via a redox transfer cycle using a metal catalyst (typically Copper or Iron).

Reaction Equation:

Detailed Protocol

Reagents:

-

1-Undecene (1.0 equiv)

-

Carbon Tetrachloride (4.0 equiv) – Excess acts as solvent and suppresses polymerization.

-

Catalyst: Copper(I) Chloride (CuCl) (1 mol%) + n-Butylamine (2 mol%) OR Iron(0) powder / Tributyl phosphate.

Step-by-Step Workflow:

-

Inertion: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and argon inlet.

-

Mixing: Charge 1-undecene and CCl4. Degas the solution by bubbling Argon for 15 minutes (oxygen inhibits the radical chain).

-

Catalyst Activation: Add CuCl and amine ligand. The solution should turn dark (complex formation).

-

Reflux: Heat to mild reflux (~80°C) for 12–16 hours.

-

Validation: Take an aliquot for 1H-NMR. Monitor the disappearance of vinylic protons (

5.8 ppm).

-

-

Workup (Catalyst Removal):

-

Cool to room temperature.

-

Wash organic phase with dilute HCl (1M) to remove amine/Cu complex.

-

Wash with saturated

and Brine. -

Dry over

.

-

-

Purification (Vacuum Distillation):

-

Remove excess

via rotary evaporation. -

Perform fractional distillation under high vacuum (< 2 mmHg).

-

Collect the fraction boiling between 145–155°C.

-

Visualization: Synthesis & Logic Flow

The following diagram illustrates the logical flow from precursors to the isolated target, highlighting critical control points (Oxygen removal, Temperature control).

Caption: Workflow for the Kharasch addition of CCl4 to 1-Undecene, including critical validation steps.

Analytical Validation (The "Fingerprint")

To ensure the density and boiling point data correspond to the correct isomer, the following spectral features must be confirmed.

1H NMR Spectroscopy (CDCl3, 400 MHz)

-

4.20 - 4.30 ppm (m, 1H): The methine proton adjacent to the secondary chlorine (

-

2.90 - 3.10 ppm (dd, 2H): The methylene bridge protons (

- 0.88 ppm (t, 3H): Terminal methyl group of the dodecyl chain.

Density Measurement Protocol

Since the density is a critical physical constant for identifying chlorinated paraffins:

-

Equilibrate the pure sample at exactly 20.0°C using a Peltier-controlled bath.

-

Use an oscillating U-tube density meter (e.g., Anton Paar) for 4-decimal precision.

-

Expected Range: 1.1000 – 1.1400 g/cm³.

References

-

Asscher, M., & Vofsi, D. (1961). Chlorine-Activation by Redox-Transfer. The Addition of Carbon Tetrachloride to Olefins. Journal of the Chemical Society, 2261-2264.

-

PubChem. (2023).[2] Compound Summary: 1,1,1,3-Tetrachlorodecane (Homolog Data).[3] National Library of Medicine.

-

Chiron AS. (2023).[4] Environmental Reference Materials: Chlorinated Paraffins (Product 1651.12-K-IO).

-

EPA. (2023). Medium-Chain Chlorinated Paraffins (MCCP) Significant New Use Rule.

Sources

Methodological & Application

Copper-catalyzed atom transfer radical addition for 1,1,1,3-Tetrachlorododecane

Application Note: High-Efficiency Synthesis of 1,1,1,3-Tetrachlorododecane via Copper-Catalyzed ATRA

Executive Summary

This application note details the protocol for the synthesis of 1,1,1,3-tetrachlorododecane via the copper-catalyzed Atom Transfer Radical Addition (ATRA) of carbon tetrachloride (CCl₄) to 1-undecene. This transformation, historically known as the Kharasch addition, represents a 100% atom-economical route to functionalize terminal alkenes with polyhalogenated motifs.

The resulting 1,1,1,3-tetrachloroalkanes are critical intermediates in the synthesis of

Mechanistic Principles

The reaction operates via a radical redox mechanism catalyzed by a Copper(I)/Copper(II) shuttle. The high regioselectivity (anti-Markovnikov addition of the trichloromethyl group) is governed by the stability of the intermediate secondary radical.

Key Mechanistic Steps:

-

Activation: The Cu(I) complex abstracts a chlorine atom from CCl₄, generating a trichloromethyl radical (

CCl₃) and a Cu(II) species. -

Addition: The electrophilic

CCl₃ radical adds to the terminal carbon of 1-undecene, forming a secondary carbon-centered radical. -

Deactivation (Transfer): The secondary radical abstracts a chlorine atom from the Cu(II)-Cl species, regenerating the Cu(I) catalyst and releasing the final product.

Figure 1: The catalytic cycle of Copper-mediated ATRA. The "Persistent Radical Effect" ensures the concentration of radicals remains low, suppressing polymerization.

Experimental Protocol

Reagents and Materials

| Component | Role | Specifications | CAS Number |

| 1-Undecene | Substrate | >97% purity, distilled | 821-95-4 |

| Carbon Tetrachloride | Reagent/Solvent | Anhydrous, >99.5% | 56-23-5 |

| Copper(I) Chloride | Catalyst | >99%, purified* | 7758-89-6 |

| 2,2'-Bipyridine (bpy) | Ligand | >99% | 366-18-7 |

| Acetonitrile | Co-solvent (Optional) | Anhydrous | 75-05-8 |

*Note: Commercial CuCl often contains Cu(II) impurities. It is recommended to wash with glacial acetic acid, then ethanol, and dry under vacuum before use for maximum activity.

Safety Prerequisite (Critical)

-

CCl₄ Toxicity: Carbon tetrachloride is a potent hepatotoxin and suspected carcinogen. All operations must be performed in a certified chemical fume hood.

-

Pressure: The reaction is performed in a sealed vessel at elevated temperatures. Use a pressure-rated ACE glass tube or a stainless steel autoclave.

Step-by-Step Procedure

Step 1: Catalyst Complex Formation

-

In a glovebox or under argon flow, charge a dry pressure tube with CuCl (19.8 mg, 0.2 mmol, 1 mol%) and 2,2'-bipyridine (31.2 mg, 0.2 mmol, 1 mol%) .

-

Add a small amount of degassed Acetonitrile (2 mL) or CCl₄ (2 mL) to solubilize the catalyst. Stir until a dark brown/red complex forms.

Step 2: Reaction Assembly

-

Add 1-Undecene (3.08 g, 20 mmol) to the catalyst mixture.

-

Add Carbon Tetrachloride (9.23 g, 60 mmol, 3 equiv) . Note: Excess CCl₄ drives the reaction kinetics and suppresses oligomerization.

-

Seal the vessel with a Teflon screw cap or crimp cap.

Step 3: Degassing (Essential)

-

Oxygen inhibits radical chains and oxidizes the catalyst. Perform three cycles of Freeze-Pump-Thaw or sparge the solution with Argon for 20 minutes if using a larger vessel.

Step 4: Reaction

-

Place the sealed vessel in an oil bath pre-heated to 80°C .

-

Stir magnetically at 500 RPM.

-

Reaction Time: 4–6 hours. Monitor conversion by GC-FID or TLC (Hexane mobile phase; stain with KMnO₄).

Step 5: Workup

-

Cool the mixture to room temperature.

-

Open the vessel carefully to vent any built-up pressure.

-

Dilute the reaction mixture with Diethyl Ether (50 mL) to precipitate the copper catalyst.

-

Filter the suspension through a short pad of Silica Gel or Celite to remove the copper salts. Wash the pad with additional ether.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent and excess CCl₄. Caution: Trap CCl₄ vapors in a cold trap (-78°C) to prevent pump damage and environmental release.

Step 6: Purification

-

The crude oil is typically >90% pure.

-

For analytical purity, perform Vacuum Distillation (bp ~130-140°C at 1 mmHg) or Flash Column Chromatography (100% Hexanes).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing the critical degassing step.

Characterization Data

The product, 1,1,1,3-Tetrachlorododecane, should exhibit the following spectral characteristics.

Table 1: Expected Analytical Data

| Technique | Parameter | Signal / Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 4.15 – 4.25 ppm (m, 1H) | -CH Cl- (Methine) |

| 3.05 – 3.25 ppm (dd, 2H) | CCl₃-CH ₂-CHCl- (Methylene) | ||

| 1.20 – 1.60 ppm (m, 16H) | Alkyl Chain (-C₈H₁₆-) | ||

| 0.88 ppm (t, 3H) | Terminal -CH ₃ | ||

| ¹³C NMR | Chemical Shift (δ) | ~98 ppm | -C Cl₃ |

| ~60 ppm | -C HCl- | ||

| ~55 ppm | -C H₂- (Adjacent to CCl₃) | ||

| GC-MS | Fragmentation (m/z) | [M-Cl]⁺, [M-HCl]⁺ | Characteristic loss of Chlorine |

| 117, 119, 121 | CCl₃⁺ fragment |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of catalyst | Ensure rigorous degassing. Use fresh CuCl (white powder, not green). |

| Polymerization | Low CCl₄ concentration | Increase CCl₄ equivalents to 4–5x relative to alkene. |

| Green Product | Residual Copper | Wash organic layer with aqueous EDTA or NH₄Cl solution. |

| Low Yield | Volatility of product | The product is high boiling (C12), but ensure vacuum during evaporation is not excessive if heating. |

Advanced Optimization (ARGET ATRA): For industrial applications requiring low copper loading (<50 ppm), add Ascorbic Acid (0.05 equiv) as a reducing agent. This allows the use of ppm-levels of Cu(II) precursor, which is reduced in situ to the active Cu(I) species, simplifying purification [3].

References

-

Bellus, D. (1985). Pure & Applied Chemistry, 57(12), 1827-1838. "Distal functionalization of organic compounds via radical addition reactions."[1] Link

-

Pintauer, T., & Matyjaszewski, K. (2008). Chemical Society Reviews, 37, 1087-1097. "Atom transfer radical addition and polymerization reactions catalyzed by copper complexes."[2] Link

-

Eckenhoff, W. T., & Pintauer, T. (2011). Dalton Transactions, 40, 4909-4917. "Copper-catalyzed atom transfer radical addition (ATRA) in the presence of environmentally benign ascorbic acid." Link

-

Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Science, 102, 128. "Addition of Carbon Tetrachloride and Chloroform to Olefins." Link

-

National Institute for Occupational Safety and Health (NIOSH). "Carbon Tetrachloride: Systemic Agent." Link

Sources

- 1. Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Note: Iron-Catalyzed Synthesis of 1,1,1,3-Tetrachlorododecane

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,1,1,3-tetrachlorododecane via the Iron-catalyzed Kharasch addition of carbon tetrachloride (

Target Audience: Synthetic chemists, process development scientists, and researchers in surfactant/materials chemistry.

Scientific Principles & Mechanism

The Kharasch Addition (ATRA)

The synthesis proceeds via Atom Transfer Radical Addition (ATRA), a redox-neutral radical chain reaction. The iron catalyst mediates the homolytic cleavage of the C-Cl bond in

Mechanistic Pathway

The reaction is driven by the

-

Activation: The active

species (complexed with TBP) abstracts a chlorine atom from -

Addition: The

radical attacks the terminal carbon of 1-undecene, forming a secondary carbon-centered radical intermediate. -

Deactivation (Transfer): The carbon radical abstracts a chlorine atom from the

species, regenerating the

Mechanistic Visualization

Figure 1: The redox-catalytic cycle of Iron-mediated ATRA. The cycle relies on the persistent radical effect where Fe(III) acts as the deactivator to prevent polymerization.

Experimental Protocol

Reagents & Materials

| Reagent | CAS No. | Purity | Role |

| 1-Undecene | 821-95-4 | >97% | Substrate |

| Carbon Tetrachloride | 56-23-5 | >99.5% | Reagent & Solvent |

| Iron Powder | 7439-89-6 | -325 mesh | Catalyst Precursor |

| Iron(III) Chloride | 7705-08-0 | Anhydrous | Co-catalyst |

| Tributyl Phosphate (TBP) | 126-73-8 | >99% | Ligand |

| Acetonitrile (Optional) | 75-05-8 | Anhydrous | Co-solvent (Rate enhancer) |

Safety Warning:

Step-by-Step Procedure

Scale: 50 mmol (based on 1-undecene)

-

Reactor Setup:

-

Equip a 100 mL heavy-walled pressure tube or a round-bottom flask (if refluxing) with a magnetic stir bar.

-

Note: A pressure tube is preferred to operate slightly above the boiling point of

(76°C) to accelerate kinetics, but reflux conditions are sufficient.

-

-

Catalyst Preparation:

-

Add Iron powder (0.14 g, 2.5 mmol, 5 mol%) and Anhydrous

(0.04 g, 0.25 mmol, 0.5 mol%) to the vessel. -

Add Tributyl Phosphate (TBP) (1.33 g, 5 mmol, 10 mol%).

-

Insight: The combination of

and

-

-

Reactant Addition:

-

Add 1-Undecene (7.71 g, 50 mmol).

-

Add Carbon Tetrachloride (23.1 g, 150 mmol, 3 equivalents).

-

Insight: Excess

suppresses oligomerization (telomerization) by favoring the chain transfer step over propagation.

-

-

Reaction:

-

Seal the vessel (if using pressure tube) or attach a reflux condenser with an inert gas balloon (Argon/Nitrogen).

-

Heat the mixture to 105°C (oil bath temperature).

-

Stir vigorously (800 rpm) for 6–8 hours .

-

Monitoring: Monitor conversion by GC-FID or TLC (Hexane eluent). The alkene peak should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with Dichloromethane (DCM) (50 mL).

-

Wash the organic phase with 1M HCl (2 x 30 mL) to remove iron salts (the aqueous layer will turn yellow/brown).

-

Wash with Saturated Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap) to recover excess

-

-

Purification:

-

The crude residue is a yellow oil.

-

Perform Vacuum Distillation (Kugelrohr or short-path).

-

Boiling Point Estimation: ~135–145°C at 1 mmHg.

-

Collect the clear, colorless oil fraction.

-

Expected Results

| Parameter | Specification |

| Yield | 85 – 92% |

| Appearance | Colorless to pale yellow viscous oil |

| Selectivity | >98% (1:1 adduct vs telomers) |

Characterization Data

To validate the synthesis, compare the isolated product against these spectral markers:

-

1H NMR (400 MHz,

):- 4.25 (dd, 1H, -CHCl -): The proton on the C3 carbon (chiral center).

- 3.10 (dd, 1H, -CHH -CCl3): Diastereotopic proton adjacent to the trichloromethyl group.

- 2.95 (dd, 1H, -CHH -CCl3): The other diastereotopic proton.

- 1.80–1.60 (m, 2H, Alkyl chain).

- 1.26 (bs, 14H, Bulk methylene chain).

- 0.88 (t, 3H, Terminal methyl).

-

13C NMR (100 MHz,

):-

96.5 (

-

60.5 (

-

54.2 (

-

Note: The distinct shift of the

carbon and the chlorinated methine are diagnostic.

-

96.5 (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidized catalyst or insufficient temperature. | Ensure inert atmosphere ( |

| Oligomerization | Low | Increase |

| Green/Brown Product | Residual Iron. | Perform an additional wash with 5% EDTA solution or dilute HCl. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.

References

-

Kotani, M., et al. (2002). "Iron-Catalyzed Kharasch Addition of Carbon Tetrachloride to Alkenes." Journal of Organic Chemistry.

-

Blandino, M., & Galli, R. (2005). "Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst."[1][2] World Intellectual Property Organization (Patent WO2005021473A1).

-

Eckenhoff, W. T., & Pintauer, T. (2010). "Atom Transfer Radical Addition (ATRA) Catalyzed by Copper and Iron Complexes." Catalysis Reviews.

-

Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews.

Sources

Application Note: High-Efficiency Synthesis of 1,1,1,3-Tetrachlorododecane via Ruthenium-Catalyzed Kharasch Addition

Introduction & Strategic Significance

The synthesis of 1,1,1,3-tetrachlorododecane represents a classic but industrially critical application of the Kharasch addition (Atom Transfer Radical Addition, or ATRA).[1] This transformation involves the addition of carbon tetrachloride (

While simple radical initiators (like peroxides) can drive this reaction, they often suffer from poor selectivity, leading to telomerization (polymerization) side products. Ruthenium (Ru) complexes have emerged as the gold standard for this transformation because they operate via a controlled redox mechanism that suppresses chain propagation, ensuring high selectivity for the 1:1 adduct.[1]

This intermediate is a vital precursor for the production of chlorinated surfactants, biocides, and specialized fluorinated polymers (via subsequent halogen exchange).[1]

Mechanistic Principles

To optimize yield, one must understand that this is not a simple catalytic cycle but a radical chain reaction mediated by a metal redox couple. The Ruthenium center oscillates between Ru(II) and Ru(III).

The Redox Cycle

-

Activation: The Ru(II) catalyst abstracts a chlorine atom from

(homolytic cleavage), generating a trichloromethyl radical ( -

Addition: The electrophilic

radical adds to the terminal carbon of 1-undecene (the path of least steric hindrance).[1] -

Deactivation (Product Formation): The resulting carbon-centered radical abstracts a chlorine atom back from the Ru(III)-Cl species, yielding the final product and regenerating the active Ru(II) catalyst.

Mechanism Diagram

The following diagram illustrates the "Inner-Sphere Electron Transfer" mechanism that dictates the reaction kinetics.

Figure 1: The Ruthenium-mediated radical redox cycle preventing polymerization.

Catalyst Selection Guide

While many Ru complexes work, two primary classes dominate the landscape.[1] Selection depends on your lab's specific constraints regarding cost versus turnover frequency (TOF).

| Catalyst Class | Specific Complex | Advantages | Disadvantages | Recommended Use |

| Phosphine Complexes | • Low cost• Commercially ubiquitous[1]• Well-characterized kinetics | • Slower kinetics (requires 80-100°C)• Lower solubility in alkanes | Standard Benchmarking | |

| Half-Sandwich | • Extremely high activity (fast)• Robust (High TON)• Works at lower temps (60°C) | • Significantly more expensive• Synthesis required if not in stock | High-Value / Scale-up | |

| Indenyl Systems | • Superior thermal stability• Highest selectivity | • Niche availability | Optimization |

Recommendation: Start with

Detailed Experimental Protocol

Target: Synthesis of 1,1,1,3-Tetrachlorododecane (10 mmol scale)

Catalyst:

Safety Pre-Requisites (CRITICAL)

-

Carbon Tetrachloride (

): Hepatotoxic, carcinogenic, and an ozone-depleting substance.[1] -

Pressure: The reaction is performed in a closed vessel at elevated temperature.[1] Use a pressure-rated Schlenk tube or a heavy-wall ACE glass pressure tube with a Teflon screw cap.[1]

Reagents & Setup

-

1-Undecene: 1.54 g (10 mmol)

-

Carbon Tetrachloride: 4.62 g (30 mmol) – Note: 3 equivalents are used to act as both reactant and solvent, minimizing oligomerization.

-

Catalyst (

): 96 mg (0.1 mmol, 1 mol%). -

Vessel: 15 mL Pressure Tube with stir bar.

Step-by-Step Workflow

-

Charging: In a glovebox or under a stream of Argon, add the

catalyst to the pressure tube.[1] Add the 1-Undecene and Carbon Tetrachloride.[1]-

Why? Oxygen is a radical scavenger.[1] It will quench the

radical and kill the reaction immediately.

-

-

Degassing (The "Freeze-Pump-Thaw" Cycle):

-

Seal the tube and connect to a Schlenk line.[1]

-

Freeze: Submerge tube in liquid nitrogen until contents are solid.

-

Pump: Open to vacuum for 5 minutes to remove headspace gases.[1]

-

Thaw: Close vacuum, thaw in warm water bath.[1]

-

Repeat: Perform this cycle 3 times. This is the single most critical step for yield.

-

-

Reaction:

-

Backfill with Argon and seal the Teflon cap tightly.[1]

-

Immerse in an oil bath pre-heated to 85°C .

-

Stir vigorously (1000 RPM) for 6 to 12 hours . The solution will typically turn from brown/black to a dark deep red/brown.

-

-

Monitoring:

-

Workup & Purification:

-

Cool to room temperature.[1]

-

Removal of Catalyst: Dilute the mixture with Hexane (20 mL) and filter through a short pad of silica gel or Celite.[1] The Ru catalyst will stick to the silica (dark band); the product elutes.

-

Evaporation: Rotary evaporate the filtrate to remove Hexane and excess

. -

Distillation: The product is a high-boiling oil.[1] Purify via Kugelrohr distillation or vacuum distillation (approx. 130-140°C at 1 mmHg) to obtain pure 1,1,1,3-tetrachlorododecane.[1]

-

Troubleshooting & Optimization

The following logic flow helps diagnose low yields.

Figure 2: Diagnostic logic for ATRA reaction failure.

-

Problem: Reaction stalls at 60% conversion.

-

Solution: The catalyst may have deactivated.[1] Add a fresh 0.5 mol% portion of catalyst under Argon flow and continue heating.

-

-

Problem: Oligomers detected (molecular weight > product).

-

Solution: The concentration of alkene is too high relative to

.[1] Increase

-

References

-

Matsumoto, H., et al. (1973).[1] "The addition of carbon tetrachloride to olefins catalyzed by ruthenium(II) complexes".[5][6][7] Chemistry Letters.

-

Severin, K. (2006). "Ruthenium catalysts for the Kharasch addition of carbon tetrachloride to alkenes". Current Organic Chemistry.

-

Simal, F., et al. (2000). "Atom Transfer Radical Polymerization and Addition with Ruthenium Complexes". Macromolecules.

-

Quebatte, L., et al. (2005).[1] "Highly efficient Kharasch addition catalysed by RuCl(Cp*)(PPh3)2". Angewandte Chemie International Edition.

-

Safety Data Sheet (SDS). "Carbon Tetrachloride". Sigma-Aldrich.[1][4]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 3. ICSC 0024 - CARBON TETRACHLORIDE [chemicalsafety.ilo.org]

- 4. westliberty.edu [westliberty.edu]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: High-Yield Synthesis of 2-Dodecenoic Acid via Hydrolysis of 1,1,1,3-Tetrachlorododecane

This Application Note provides a comprehensive technical guide for the hydrolysis of 1,1,1,3-tetrachlorododecane to 2-dodecenoic acid. This transformation exploits the reactivity of the trichloromethyl group and the

Abstract & Scientific Rationale

The conversion of 1,1,1,3-tetrachloroalkanes into

This protocol details the hydrolysis of 1,1,1,3-tetrachlorododecane (derived from the Kharasch addition of

Key Advantages:

-

Atom Economy: Utilizes the

unit from -

Step Efficiency: Combines hydrolysis and elimination in a single step.

-

Scalability: Reagents are inexpensive and the process is amenable to kilogram-scale production.

Chemical Reaction & Mechanism

The transformation proceeds through a cascade of acid-catalyzed steps. The concentrated sulfuric acid acts as both a proton source and a dehydrating agent, facilitating the ionization of the trichloromethyl group and the subsequent elimination.

Reaction Scheme

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic cascade showing the acid-catalyzed hydrolysis of the

Experimental Protocol

Materials & Equipment

-

Substrate: 1,1,1,3-Tetrachlorododecane (Purity >95%).

-

Reagent: Sulfuric Acid (

), Concentrated (98%), ACS Reagent grade. -

Solvent: Dichloromethane (DCM) or Diethyl Ether (for extraction).

-

Equipment:

-

3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer.

-

Reflux condenser.[1]

-

Gas trap (scrubber) containing NaOH solution (to neutralize evolved HCl gas).

-

Temperature controller and oil bath.

-

Safety Considerations

-

HCl Evolution: The reaction generates copious amounts of hydrogen chloride gas. Must be performed in a well-ventilated fume hood.

-

Sulfuric Acid: Highly corrosive. Use proper PPE (face shield, acid-resistant gloves).

-

Exotherm: The quenching step (pouring acid into water) is highly exothermic. Always add acid to water (or the reaction mixture to ice) slowly.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the 3-neck RBF with 1,1,1,3-tetrachlorododecane (1.0 equiv).

-

Cool the flask to 0-5°C using an ice bath.

-

Slowly add concentrated sulfuric acid (3.0 - 5.0 equiv by weight relative to substrate) dropwise with vigorous stirring. Note: The mixture may darken.

Step 2: Acidic Hydrolysis & Elimination

-

Remove the ice bath and equip the flask with a reflux condenser connected to the HCl scrubber.

-

Gradually heat the reaction mixture to 90-100°C .

-

Maintain this temperature for 4-6 hours .

-

Observation: Vigorous bubbling (HCl evolution) will occur initially and subside as the reaction nears completion. The mixture will become homogenous and dark brown.

-

-

Monitor reaction progress by TLC or GC-MS (look for disappearance of the tetrachloro peak and appearance of the acid peak).

Step 3: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto a slurry of crushed ice and water (approx. 5x reaction volume) with stirring. Caution: Significant heat release.

-

The crude product will separate as an oil or semi-solid layer.

-

Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Combine the organic layers and wash sequentially with:

-

Water (

mL) -

Brine (

mL)

-

-

Dry the organic phase over anhydrous Sodium Sulfate (

) . -

Filter and concentrate under reduced pressure (Rotavap) to yield the crude brown oil.

Step 4: Purification

-

Distillation: For high purity, distill the crude oil under high vacuum (<1 mmHg). 2-Dodecenoic acid has a high boiling point; ensure the vacuum is stable.

-

Recrystallization: Alternatively, if the product solidifies (melting point is low, ~13-18°C for trans-isomer), recrystallize from cold pentane or hexane at -20°C.

-

Yield: Expected isolated yield is 75-85% .

Data Analysis & Characterization

The following data parameters confirm the successful synthesis of 2-dodecenoic acid.

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens upon oxidation/storage. |

| Boiling Point | ~150-160°C @ 2 mmHg | Depends on vacuum efficiency. |

| IR Spectroscopy | 1690-1710 cm⁻¹ (C=O stretch)1640 cm⁻¹ (C=C stretch)2500-3000 cm⁻¹ (O-H broad) | Characteristic of |

| ¹H NMR (CDCl₃) | Large coupling constant ( | |

| ¹³C NMR | Distinctive alkene shifts. |

Troubleshooting & Optimization

-

Incomplete Conversion: If starting material remains after 6 hours, increase the temperature to 110°C. Ensure stirring is vigorous to mix the viscous acid phase with the organic substrate.

-

Black Tar Formation: Excessive heating or insufficient stirring can lead to polymerization. Keep temperature strictly below 120°C.

-

Emulsions: During extraction, if an emulsion forms, add a small amount of methanol or saturate the aqueous phase further with NaCl.

References

-

Kharasch, M. S., & Jensen, E. V. (1945). "Reactions of atoms and free radicals in solution. VI. Decomposition of aliphatic and aromatic acid chlorides." Journal of the American Chemical Society, 67(4), 611-613. Link

-

Joyce, R. M., Hanford, W. E., & Harmon, J. (1948). "Free Radical-Initiated Reaction of Ethylene with Carbon Tetrachloride." Journal of the American Chemical Society, 70(7), 2529–2532. Link

- Nesmeyanov, A. N., et al. (1956). "Synthesis of carboxylic acids from 1,1,1-trichloroalkanes." Tetrahedron, 1(3), 241-248. (General reference for hydrolysis of groups).

-

Organic Syntheses. (1963). "2-Methyl-2-dodecenoic acid."[2] Org.[2][3][4] Synth. 1963, 43, 66. (Analogous procedure for unsaturated fatty acids). Link

Sources

Application Notes & Protocols for the Photochemical Synthesis of 1,1,1,3-Tetrachlorododecane

Foreword: Navigating the Challenges of Selective Polychlorination

The synthesis of polychlorinated alkanes with high regioselectivity is a significant challenge in organic chemistry. While photochemical free-radical chlorination is a powerful tool for the functionalization of alkanes, it often yields a complex mixture of isomers and products with varying degrees of chlorination.[1][2][3][4] This lack of selectivity arises from the comparable reactivity of primary and secondary C-H bonds towards chlorine radicals. The target molecule, 1,1,1,3-tetrachlorododecane, presents a formidable synthetic problem due to the desired specific placement of four chlorine atoms on a long aliphatic chain.

This document provides a comprehensive guide for researchers aiming to synthesize 1,1,1,3-tetrachlorododecane. It moves beyond a simple, direct photochlorination approach, which is unlikely to be successful. Instead, a more plausible and controlled multi-step synthetic strategy is proposed, grounded in the fundamental principles of radical chemistry and photochemical reactions.[5][6] This guide is designed to provide both the theoretical framework and detailed, actionable protocols for the synthesis and characterization of 1,1,1,3-tetrachlorododecane.

Strategic Approach: A Two-Step Synthesis

A direct photochemical tetrachlorination of dodecane would result in a statistical distribution of chlorine atoms along the carbon chain, making the isolation of the desired 1,1,1,3-isomer exceedingly difficult. Therefore, a more strategic, two-step approach is proposed:

Step 1: Synthesis of 1,1,1-Trichlorododecane. This initial step installs the trichloromethyl group at the terminus of the dodecane chain. This can be achieved through a free-radical addition of carbon tetrachloride to a terminal alkene, 1-dodecene.

Step 2: Selective Photochemical Chlorination of 1,1,1-Trichlorododecane. The second step involves the selective introduction of a single chlorine atom at the C-3 position of the 1,1,1-trichlorododecane intermediate. The presence of the electron-withdrawing trichloromethyl group will influence the regioselectivity of this subsequent chlorination.

This strategic approach allows for a more controlled synthesis, increasing the likelihood of obtaining the target molecule in a reasonable yield and purity.

Mechanistic Insights: Understanding the Reactions

Step 1: Free-Radical Addition of CCl₄ to 1-Dodecene